2-(4-Tert-butylphenyl)azepane
Overview
Description
2-(4-Tert-butylphenyl)azepane is a chemical compound that belongs to the class of azepanes. It has a molecular formula of C16H25N and a molecular weight of 231.38 g/mol . This compound features a seven-membered ring structure with a tert-butylphenyl group attached to the azepane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)azepane typically involves the reaction of 4-tert-butylphenylamine with a suitable azepane precursor under controlled conditions. One common method includes the use of a reductive amination process, where the amine group of 4-tert-butylphenylamine reacts with an aldehyde or ketone precursor of azepane in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the azepane ring.
Substitution: Various substituted azepane derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Tert-butylphenyl)azepane has gained significant attention in scientific research due to its potential therapeutic applications and its impact on industrial processes. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Tert-butylphenyl)azepane can be compared with other similar compounds, such as:
Azepane: A seven-membered ring compound without the tert-butylphenyl group.
Oxepane: A seven-membered ring compound with an oxygen atom in the ring.
Thiepane: A seven-membered ring compound with a sulfur atom in the ring.
Silepane: A seven-membered ring compound with a silicon atom in the ring.
Uniqueness
The presence of the tert-butylphenyl group in this compound imparts unique chemical and biological properties to the compound, making it distinct from other azepane derivatives.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)azepane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15-7-5-4-6-12-17-15/h8-11,15,17H,4-7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWDVBKVSNHTBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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